molecular formula C22H25N3O3S B2773352 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one CAS No. 920116-24-1

2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one

Katalognummer: B2773352
CAS-Nummer: 920116-24-1
Molekulargewicht: 411.52
InChI-Schlüssel: APFLRZZAOXCNAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a 1,3-benzodiazole (benzimidazole) core and a morpholine ring . The benzimidazole scaffold is a privileged structure in pharmacology, known to be present in molecules with a wide range of biological activities. The morpholine ring is a common feature in drug candidates due to its influence on solubility and metabolic stability . The specific presence of a sulfide-linked 4-methylphenoxyethyl chain further enhances the molecular complexity and provides a potential site for interaction with biological targets. Compounds featuring morpholine and complex heterocyclic systems are frequently investigated in early-stage research for various applications . Research into similar structures has explored areas such as the modulation of protein function, including targeting mutant huntingtin protein and inhibiting enzymes like glycogen synthase 1 (Gys1) . The integration of these distinct pharmacophores suggests this compound may serve as a valuable intermediate or a probe for developing novel biologically active molecules. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies in a controlled laboratory environment. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-17-6-8-18(9-7-17)28-14-15-29-22-23-19-4-2-3-5-20(19)25(22)16-21(26)24-10-12-27-13-11-24/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFLRZZAOXCNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the thioether linkage: This involves the reaction of the benzimidazole derivative with 2-(4-methylphenoxy)ethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the morpholine ring: The final step involves the reaction of the intermediate with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its benzimidazole core makes it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is likely related to its ability to interact with biological macromolecules. The benzimidazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The thioether and morpholine groups may enhance its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{2-[2-(4-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one
  • 2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one

Uniqueness

2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzimidazole core with the thioether and morpholine functionalities provides a distinct profile that can be exploited for various applications.

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct functional groups, which contribute to its biological activity:

  • Benzodiazole moiety : Known for its pharmacological properties, including anti-anxiety and anti-inflammatory effects.
  • Morpholine group : Often associated with analgesic and antipsychotic activities.
  • Sulfanyl group : This sulfur-containing moiety can enhance the compound's reactivity and biological interactions.

Molecular Formula

The molecular formula for this compound is C20H26N2O2SC_{20}H_{26}N_2O_2S, indicating a relatively complex structure with multiple functional groups.

Research has indicated that compounds similar to this one may interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds containing the benzodiazole and morpholine groups are often studied for their ability to inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Anticancer Potential

Preliminary studies suggest that benzodiazole derivatives can induce apoptosis in cancer cells. The presence of the morpholine group may enhance this effect by modulating cellular pathways involved in cell survival and death.

Case Studies

  • Study on Benzodiazole Derivatives :
    • A study published in Journal of Medicinal Chemistry explored various benzodiazole derivatives' anticancer properties. It found that modifications to the benzodiazole structure significantly affected potency against different cancer cell lines.
    • Findings : The incorporation of sulfanyl and morpholine groups enhanced cytotoxicity against breast cancer cells.
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial activity of several phenoxyethyl derivatives against common pathogens.
    • Results : Compounds with similar structures showed effective inhibition of bacterial growth, suggesting that the target compound may also possess antimicrobial properties.

Data Table

PropertyValue/Description
Molecular Weight350.49 g/mol
SolubilitySoluble in DMSO; slightly soluble in water
Biological TargetsEnzymes, receptors involved in apoptosis
Antimicrobial ActivityPotential against Gram-positive bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzodiazole-morpholine core of this compound?

  • Methodological Answer : The synthesis involves three key steps:

Benzodiazole Core Formation : Cyclocondensation of o-phenylenediamine derivatives with nitriles or carbonyl reagents under acidic conditions (e.g., HCl/EtOH) .

Sulfanyl Group Introduction : Thioether linkage via nucleophilic substitution between a thiolate (e.g., 2-(4-methylphenoxy)ethanethiol) and a halogenated benzodiazole intermediate. Use polar aprotic solvents (DMF or DMSO) with a base (K₂CO₃) to drive the reaction .

Morpholine Coupling : Amide bond formation between the benzodiazole intermediate and morpholine using coupling agents like EDCI/HOBt in dichloromethane .

  • Validation : Monitor intermediates via TLC and characterize each step using 1H NMR^1 \text{H NMR} and IR spectroscopy.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 7.0–8.5 ppm for benzodiazole), morpholine protons (δ 3.5–3.7 ppm), and methylphenoxy groups (δ 2.3 ppm for CH₃) .
  • IR : Confirm carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
  • Crystallography : Use SHELX for structure refinement. Collect high-resolution X-ray data (≤ 1.0 Å) and validate with WinGX for anisotropic displacement parameters .

Q. What in vitro assays are suitable for preliminary pharmacological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorescence-based assays (e.g., ATPase-Glo™). Include positive controls (e.g., Wortmannin for PI3K) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7). Use IC₅₀ values to compare potency with reference compounds .
  • Solubility : Determine logP via shake-flask method (octanol/water) to assess bioavailability .

Advanced Research Questions

Q. How can reaction yields be improved during the sulfanyl group coupling step?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Catalysis : Add catalytic KI to enhance nucleophilicity of the thiolate .
  • Temperature Control : Conduct reactions at 50–60°C to balance kinetics and decomposition .
    • Validation : Use HPLC to quantify purity and GC-MS to detect byproducts.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H NMR^1 \text{H NMR} splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange in morpholine or benzodiazole moieties .
  • 2D NMR : Utilize HSQC and NOESY to assign overlapping signals and confirm spatial proximity of protons .
  • Crystallographic Validation : Compare NMR-derived structures with X-ray data to rule out tautomerism .

Q. How to design structure-activity relationship (SAR) studies for morpholine-modified analogs?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with piperidine () or thiomorpholine replacing morpholine. Assess changes in logP and target binding .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate electron density maps and predict interaction hotspots with biological targets .
  • Biological Testing : Corrogate activity data (e.g., IC₅₀) with steric/electronic parameters (Hammett constants) to derive SAR trends .

Q. How to address discrepancies between crystallographic data and computational docking results?

  • Methodological Answer :

  • Data Quality Check : Validate crystallographic data with R-factor (< 5%) and ensure resolution ≤ 0.8 Å. Reprocess using SHELXL for anisotropic refinement .
  • Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit) to match experimental conditions .
  • MD Simulations : Run 100-ns molecular dynamics to assess conformational flexibility and ligand-protein stability .

Q. What experimental controls are critical when interpreting inconsistent biological activity across assays?

  • Methodological Answer :

  • Compound Purity : Verify via elemental analysis (≤ 0.4% deviation) and HPLC (≥ 98% purity) .
  • Assay-Specific Controls : Include vehicle controls (DMSO concentration matched) and reference inhibitors (e.g., Imatinib for kinase assays) .
  • Metabolic Stability : Pre-incubate compounds with liver microsomes to rule out rapid degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.